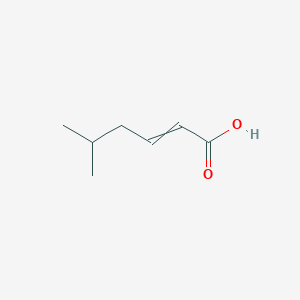
5-Methylhex-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methylhex-2-enoic acid is an unsaturated short-chain fatty acid with the molecular formula C7H12O2. It is also known as (E)-5-methylhex-2-enoic acid. This compound is characterized by the presence of a double bond between the second and third carbon atoms and a methyl group attached to the fifth carbon atom. It is a malodorous component found in the sweat of some individuals and has been studied for its potential role in various biological processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylhex-2-enoic acid can be achieved through several methods. One common approach involves the condensation of isovaleraldehyde with alkyl cyanoacetate to form 2-cyano-5-methylhex-2-enoic acid alkyl ester. This intermediate can then be hydrolyzed to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves the use of metal catalysts and organic solvents. The process may include heating the reactants to temperatures between 80-140°C to facilitate the reaction. The use of eco-friendly and cost-effective methods is also being explored to improve the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5-Methylhex-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated fatty acids.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various carboxylic acids, ketones, and saturated fatty acids. These products have diverse applications in different fields, including pharmaceuticals and industrial chemistry .
Applications De Recherche Scientifique
5-Methylhex-2-enoic acid has several scientific research applications:
Chemistry: It is used as a synthetic intermediate in the preparation of various organic compounds.
Biology: The compound is studied for its role in metabolic processes and its presence in body odor.
Medicine: Research is being conducted to explore its potential therapeutic applications, including its role in treating certain medical conditions.
Industry: It is used in the production of fragrances and as a building block for other chemical compounds
Mécanisme D'action
The mechanism of action of 5-Methylhex-2-enoic acid involves its interaction with specific molecular targets and pathways. It acts as a Bronsted acid, donating a proton to acceptor molecules. This interaction can influence various biological processes, including metabolic pathways and cellular signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trans-3-Methyl-2-hexenoic acid: This compound is structurally similar but differs in the position of the double bond and the methyl group.
Hexanoic acids: These compounds share a similar carbon chain length but lack the double bond and methyl group present in 5-Methylhex-2-enoic acid.
Uniqueness
This compound is unique due to its specific structure, which includes a double bond and a methyl group. This structure contributes to its distinct chemical properties and biological activities, making it valuable for various research and industrial applications .
Propriétés
Formule moléculaire |
C7H12O2 |
|---|---|
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
5-methylhex-2-enoic acid |
InChI |
InChI=1S/C7H12O2/c1-6(2)4-3-5-7(8)9/h3,5-6H,4H2,1-2H3,(H,8,9) |
Clé InChI |
FTHUQCQZQRXJLF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


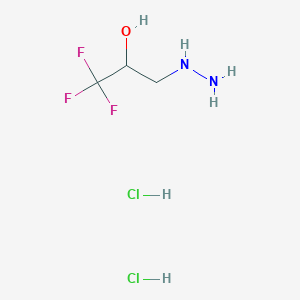
![Methyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B12440381.png)
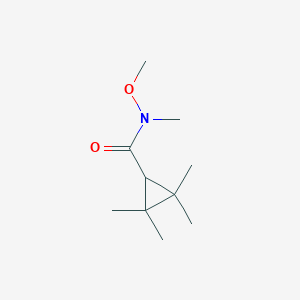
![1h-Indole-3-carboxylic acid,1-[(2-chloro-6-fluorophenyl)methyl]-,methyl ester](/img/structure/B12440389.png)
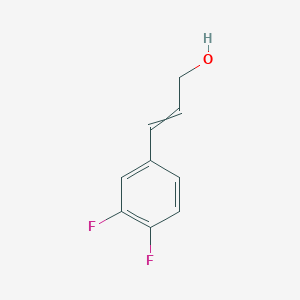
![(2R,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12440397.png)
![2-{5-[2-(3,5-Dihydroxyphenyl)ethenyl]-2-methoxyphenoxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12440399.png)
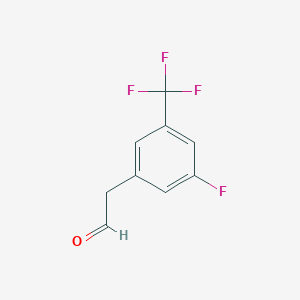
![ethyl 2-amino-6-propanoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B12440415.png)

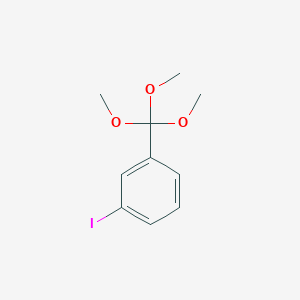
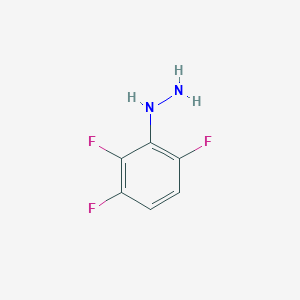
![[1-(3-Amino-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B12440448.png)
![1-Boc-3-[2-(3-bromo-phenyl)-ethylamino]-azetidine](/img/structure/B12440461.png)
